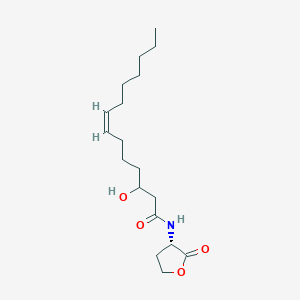

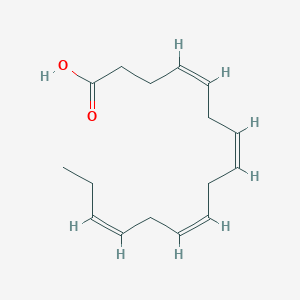

N-(3-羟基-7-顺式-十四碳烯酰基)高丝氨酸内酯

描述

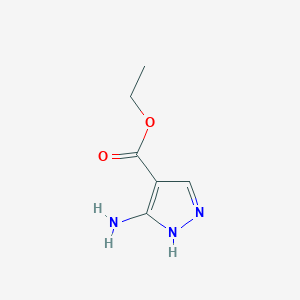

N-(3-羟基-7-顺式十四碳烯酰基)-L-高丝氨酸内酯是一种化学化合物,属于N-酰基-高丝氨酸内酯类。这些化合物以其在群体感应中的作用而闻名,群体感应是一种细菌之间相互交流以协调各种生理活动的机制。 这种特殊的化合物是由某些细菌菌株(如荧光假单胞菌)产生的,在调节与次生代谢产物产生和毒力相关的基因表达中起着至关重要的作用 .

科学研究应用

N-(3-羟基-7-顺式十四碳烯酰基)-L-高丝氨酸内酯具有多种科学研究应用:

化学: 用作研究酰基-高丝氨酸内酯合成和反应的模型化合物。

生物学: 在群体感应研究中发挥作用,以了解细菌的交流和行为。

医学: 研究其在通过破坏群体感应控制细菌感染方面的潜力。

准备方法

合成路线和反应条件: N-(3-羟基-7-顺式十四碳烯酰基)-L-高丝氨酸内酯的合成通常涉及用3-羟基-7-顺式十四碳烯酰氯酰化L-高丝氨酸内酯。反应在温和条件下进行,通常使用三乙胺等碱来中和反应过程中形成的盐酸。 然后使用柱色谱等技术纯化产物 .

工业生产方法: 这种化合物的工业生产可能涉及使用过量产生该化合物的基因工程细菌菌株的发酵过程。细菌在大型生物反应器中培养,然后使用有机溶剂从培养基中提取化合物。 然后纯化粗提物以获得最终产物 .

化学反应分析

反应类型: N-(3-羟基-7-顺式十四碳烯酰基)-L-高丝氨酸内酯可以进行各种化学反应,包括:

氧化: 羟基可以被氧化形成酮。

还原: 十四碳烯酰链中的双键可以被还原形成饱和酰基链。

取代: 内酯环可以进行亲核取代反应.

常用试剂和条件:

氧化: 可以使用吡啶氯铬酸 (PCC) 或高锰酸钾 (KMnO4) 等试剂。

还原: 使用钯碳 (Pd/C) 的催化氢化是一种常用方法。

取代: 可以在碱性条件下使用胺或硫醇等亲核试剂.

主要产物:

氧化: 形成N-(3-氧代-7-顺式十四碳烯酰基)-L-高丝氨酸内酯。

还原: 形成N-(3-羟基十四烷酰基)-L-高丝氨酸内酯。

取代: 根据所使用的亲核试剂,形成各种取代的内酯.

作用机制

该化合物通过与细菌细胞中的特定受体蛋白结合来发挥作用,导致靶基因的激活或抑制。此过程涉及化合物与受体之间形成复合物,然后与 DNA 相互作用以调节基因表达。 分子靶标包括参与次生代谢产物产生、毒力和生物膜形成的基因 .

类似化合物:

- N-癸酰基-L-高丝氨酸内酯

- N-己酰基-L-高丝氨酸内酯

- N-(3-氧代-7-顺式十四碳烯酰基)-L-高丝氨酸内酯

比较: N-(3-羟基-7-顺式十四碳烯酰基)-L-高丝氨酸内酯由于酰基链中存在羟基和顺式双键而具有独特性。这种结构特征影响其与受体蛋白的结合亲和力和特异性,使其与其他酰基-高丝氨酸内酯不同。

相似化合物的比较

- N-decanoyl-L-Homoserine lactone

- N-hexanoyl-L-Homoserine lactone

- N-(3-oxo-7-cis tetradecenoyl)-L-Homoserine lactone

Comparison: N-(3-hydroxy-7-cis tetradecenoyl)-L-Homoserine lactone is unique due to the presence of a hydroxyl group and a cis double bond in the acyl chain. This structural feature influences its binding affinity and specificity to receptor proteins, making it distinct from other acyl-homoserine lactones.

属性

IUPAC Name |

(Z)-3-hydroxy-N-[(3S)-2-oxooxolan-3-yl]tetradec-7-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31NO4/c1-2-3-4-5-6-7-8-9-10-11-15(20)14-17(21)19-16-12-13-23-18(16)22/h7-8,15-16,20H,2-6,9-14H2,1H3,(H,19,21)/b8-7-/t15?,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFSFGXWHLLUVRK-UPVLWJCGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCC(CC(=O)NC1CCOC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C\CCCC(CC(=O)N[C@H]1CCOC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of N-(3-Hydroxy-7-cis-tetradecenoyl)homoserine lactone in bacterial communication?

A1: N-(3-Hydroxy-7-cis-tetradecenoyl)homoserine lactone (3OH, C(14:1)-HSL) is a type of N-acylhomoserine lactone (AHL), which are signaling molecules involved in bacterial quorum sensing. Quorum sensing allows bacteria to coordinate gene expression and behavior based on population density.

Q2: How does the production of N-(3-Hydroxy-7-cis-tetradecenoyl)homoserine lactone differ in Pseudomonas fluorescens and Rhizobium leguminosarum?

A: While both Pseudomonas fluorescens and Rhizobium leguminosarum utilize 3OH, C(14:1)-HSL for communication, their production mechanisms differ. In P. fluorescens, the HdtS enzyme directly synthesizes 3OH, C(14:1)-HSL. [] Conversely, R. leguminosarum relies on a complex quorum sensing network involving multiple AHLs and regulatory systems. [] The raiIR genes in R. leguminosarum are crucial for AHL production, with raiI encoding an enzyme that primarily synthesizes N-(3-hydroxyoctanoyl)-l-homoserine lactone (3OH,C8-HSL). [] Interestingly, the expression of raiI itself is influenced by 3OH, C(14:1)-HSL, indicating a complex interplay between different AHLs in this species. [] This intricate network highlights the sophisticated mechanisms bacteria have evolved to control gene expression and behavior through quorum sensing.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(4-Ethylcyclohexyl)cyclohexyl]-2-fluoro-1-(trifluoromethoxy)benzene](/img/structure/B164183.png)

![1-Methoxy-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran](/img/structure/B164210.png)

![4-[(4-aminophenyl)-(4-imino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]aniline;hydron;platinum(2+);tetrachloride](/img/structure/B164213.png)